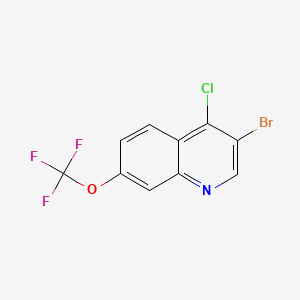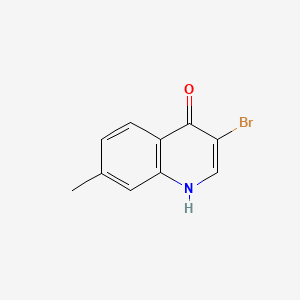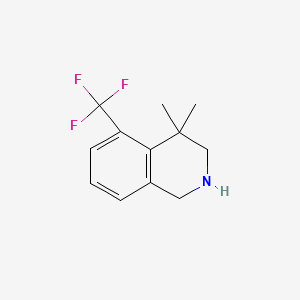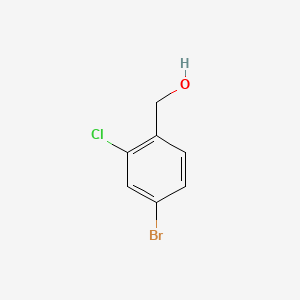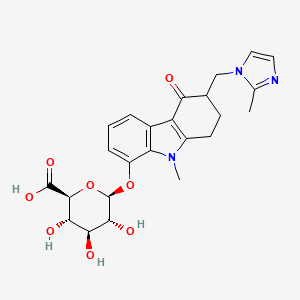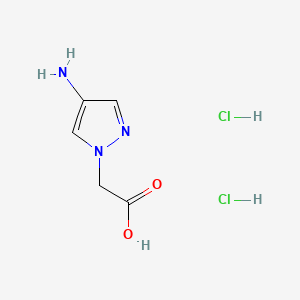
2-(4-Chlorophenyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Chlorophenyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C10H13Cl2N . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom. Pyrrolidines and their derivatives are present in many natural products and pharmacologically important agents .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “2-(4-Chlorophenyl)pyrrolidine hydrochloride”, often involves the use of proline-derived ligands . These ligands are versatile and recyclable reagents for the synthesis of tailor-made α- and β-amino acids .Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)pyrrolidine hydrochloride” has been characterized and confirmed through various methods . The cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .Physical And Chemical Properties Analysis
“2-(4-Chlorophenyl)pyrrolidine hydrochloride” has a molecular weight of 218.12 g/mol . It has 2 hydrogen bond donors, 1 hydrogen bond acceptor, and 1 rotatable bond . Its exact mass and monoisotopic mass are both 217.0425048 g/mol .Applications De Recherche Scientifique
Forensic Science : 2-(4-Chlorophenyl)pyrrolidine hydrochloride and its derivatives have been identified as novel hydrochloride salts of cathinones and studied for their properties using techniques like GC-MS, IR, NMR, and X-ray diffraction. These compounds are important in forensic science for drug identification and analysis (Nycz et al., 2016).
Medicinal Chemistry : This compound has been studied as a functional analogue of diltiazem, a cardiovascular L-type calcium channel blocker. Research has examined its stereoselective behavior, functional, electrophysiological, and binding properties, contributing to the development of cardiovascular drugs (Carosati et al., 2009).
Antimicrobial Activity : A novel bicyclic thiohydantoin fused to pyrrolidine compound, with 2-(4-Chlorophenyl)pyrrolidine as a part, was synthesized and studied for its antimicrobial activity. It showed promising results against various bacterial and mycobacterial strains (Nural et al., 2018).
Organic Synthesis : The compound has been used in the synthesis of various organic molecules, including sulfonylpyrrolidines and pyrrolidine-1-sulfonylarene derivatives, indicating its versatility in organic chemistry (Smolobochkin et al., 2017).
Electrochemical Properties : Research has been conducted on derivatives like Tetrathiafulvalene-π-Spacer-Acceptor derivatives involving 2-(4-Chlorophenyl)pyrrolidine hydrochloride, exploring their crystal structure, optical, and electrochemical properties, which are important in the field of materials science (Andreu et al., 2000).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to interact with various biochemical pathways, depending on their specific functional groups .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEQCCJUWYROBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677618 |
Source


|
| Record name | 2-(4-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1203683-40-2 |
Source


|
| Record name | 2-(4-Chlorophenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Spiro[5.5]undec-3-yl-guanidine](/img/structure/B599003.png)
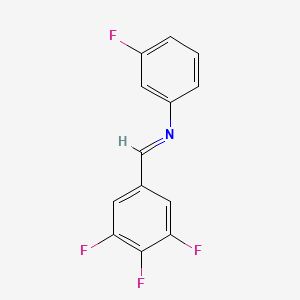
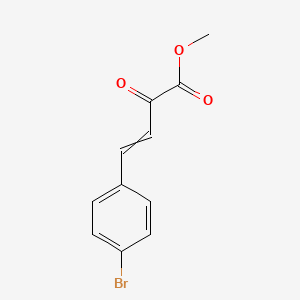

![6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B599013.png)

